

Spectroscopic Profile of Heptan-2-yl Pentanoate: A Technical Guide

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Compound of Interest

Compound Name: 2-Heptanol, pentanoate

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This technical guide provides a comprehensive overview of the predicted spectroscopic data for heptan-2-yl pentanoate, a fatty acid ester with potential applications in various scientific fields. This document outlines the predicted mass spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (^{13}C -NMR), and Proton Nuclear Magnetic Resonance (^1H -NMR) data for this compound. Detailed experimental protocols for acquiring this data are also provided, alongside a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for heptan-2-yl pentanoate. These predictions are based on established principles of organic spectroscopy and typical values for similar chemical structures.

Mass Spectrometry (MS) Data

The mass spectrum of heptan-2-yl pentanoate is expected to show a molecular ion peak and several characteristic fragment ions. The fragmentation of esters is predictable, often involving cleavage of the C-O bond and rearrangements.

Table 1: Predicted Mass Spectrometry Data for Heptan-2-yl Pentanoate

m/z	Predicted Fragment Ion	Structure of Fragment
200	[M] ⁺ (Molecular Ion)	[C ₁₂ H ₂₄ O ₂] ⁺
115	Acylium ion	[CH ₃ (CH ₂) ₃ CO] ⁺
101	Alkyl cation	[CH ₃ (CH ₂) ₄ CH(CH ₃)] ⁺
85	Acylium ion fragment	[CH ₃ (CH ₂) ₃] ⁺
57	Alkyl fragment	[CH ₃ (CH ₂) ₃] ⁺
43	Alkyl fragment	[CH ₃ CH ₂ CH ₂] ⁺

Nuclear Magnetic Resonance (NMR) Data

The ¹³C-NMR and ¹H-NMR spectra are predicted based on the chemical environment of each carbon and proton in the heptan-2-yl pentanoate molecule.

Table 2: Predicted ¹³C-NMR Spectroscopic Data for Heptan-2-yl Pentanoate

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C=O	173.5
O-CH	72.1
-CH ₂ - (pentanoate α)	34.2
-CH ₂ - (heptyl γ)	31.8
-CH ₂ - (heptyl δ)	29.0
-CH ₂ - (pentanoate β)	27.2
-CH ₂ - (heptyl ϵ)	25.4
-CH ₂ - (heptyl β)	22.6
-CH ₃ (heptyl)	19.8
-CH ₃ (pentanoate)	14.0
-CH ₃ (heptyl terminal)	13.9
-CH ₂ - (pentanoate γ)	13.8

Table 3: Predicted ¹H-NMR Spectroscopic Data for Heptan-2-yl PentanoateSolvent: CDCl₃, Reference: TMS (0.00 ppm)

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
O-CH	4.95	Sextet	1H
-CH ₂ - (pentanoate α)	2.20	Triplet	2H
-CH ₂ - (pentanoate β)	1.60	Sextet	2H
-CH ₂ - (heptyl β)	1.50	Multiplet	2H
-CH ₂ - (heptyl γ , δ , ϵ)	1.28	Multiplet	6H
-CH ₃ (heptyl, attached to O-CH)	1.20	Doublet	3H
-CH ₃ (pentanoate)	0.90	Triplet	3H
-CH ₃ (heptyl terminal)	0.88	Triplet	3H

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for heptan-2-yl pentanoate.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electron ionization (EI) source.

Methodology:

- **Sample Preparation:** Dissolve a small amount of purified heptan-2-yl pentanoate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
- **Injection:** Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

- Ionization: Utilize a standard electron ionization energy of 70 eV.
- Analysis: Acquire the mass spectrum over a mass range of m/z 30-300.
- Data Processing: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon and proton framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

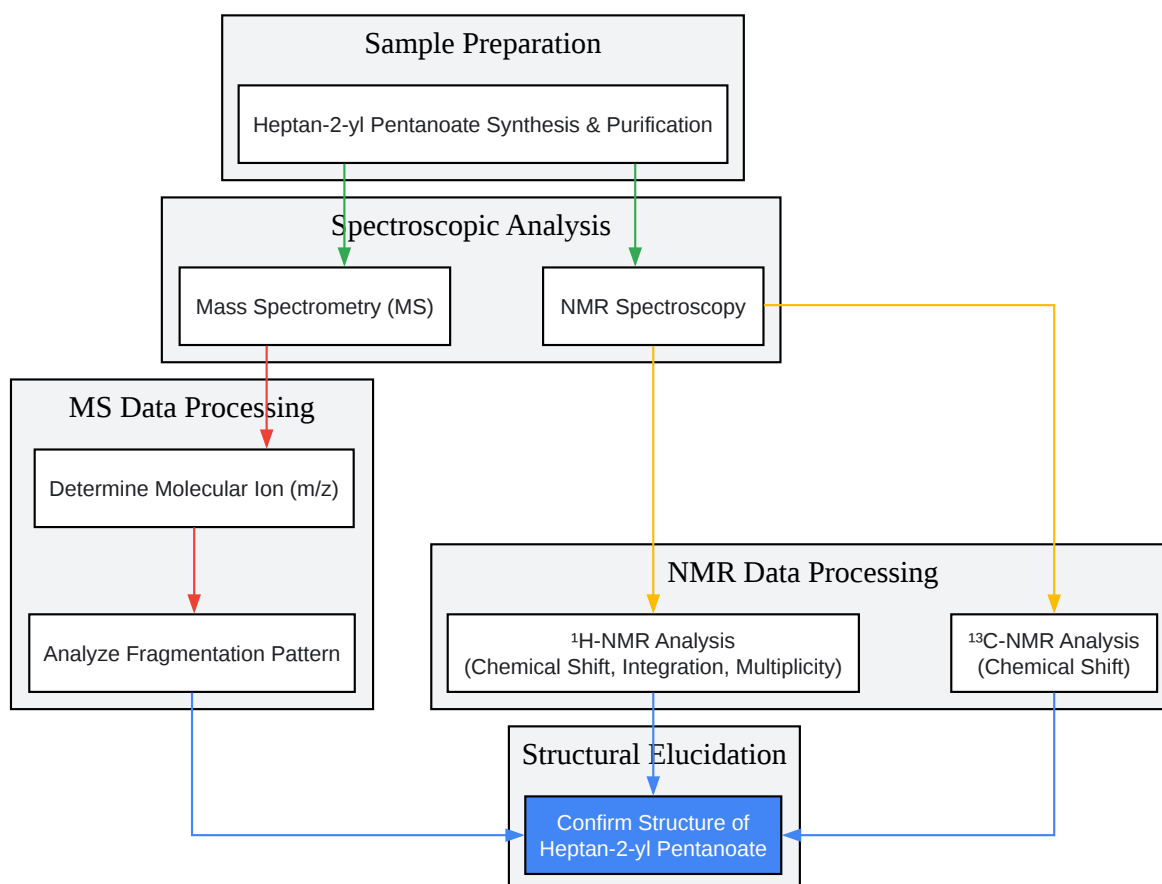
Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of heptan-2-yl pentanoate in about 0.6 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^{13}C -NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to cover the range of 0-200 ppm.
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^1H -NMR Acquisition:
 - Acquire a standard ^1H spectrum.
 - Set the spectral width to cover the range of 0-10 ppm.
 - Integrate the signals to determine the relative number of protons.
 - Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the TMS signal. Compare the observed chemical shifts,

multiplicities, and integrations with the predicted values.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of heptan-2-yl pentanoate.



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